L-Alaninol
Overview
Description
L-Alaninol, also known as (S)-2-Amino-1-propanol, is an organic compound with the molecular formula C3H9NO. It is classified as an amino alcohol and is a chiral molecule, meaning it has non-superimposable mirror images. This compound is a colorless solid that is soluble in water and has a melting point of 96°C . It is commonly used as a precursor to various chiral ligands in asymmetric catalysis .
Mechanism of Action
Target of Action
L-Alaninol, also known as 2-Aminopropan-1-ol, is an organic compound classified as an amino alcohol . It is a non-essential amino acid that occurs in high levels in its free state in plasma . The primary targets of this compound are muscle tissue, the brain, and the central nervous system .
Mode of Action
This compound is produced from pyruvate by transamination . It interacts with its targets by being involved in sugar and acid metabolism, increasing immunity, and providing energy for muscle tissue, brain, and the central nervous system .
Biochemical Pathways
The pathway from isopropylamine to this compound involves two N-glutamylated intermediates . This pathway is supported by physiological and biochemical evidence. Resting cells of a mutant strain unable to grow with this compound quantitatively accumulated this compound from isopropylamine .
Pharmacokinetics
It is known that this compound is a non-essential amino acid that occurs in high levels in its free state in plasma , suggesting that it is well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action include involvement in sugar and acid metabolism, increasing immunity, and providing energy for muscle tissue, brain, and the central nervous system .
Preparation Methods
L-Alaninol can be synthesized through several methods. One common synthetic route involves the reduction of the carboxylic group of L-alanine to an alcohol using a strong reducing agent such as lithium aluminium hydride . Another method involves the preparation from (S)-1-methoxy-2-propylamine via the hydrochloride of (S)-2-amino-1-propanol and subsequent work-up . Industrial production methods often utilize catalytic hydrogenation of alanine esters or enzymatic conversion of 2-aminopropane to this compound .
Chemical Reactions Analysis
L-Alaninol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminium hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and tosylates.
Condensation: It can react with carbonyl compounds to form Schiff bases, which are useful intermediates in organic synthesis.
Scientific Research Applications
L-Alaninol has a wide range of applications in scientific research:
Comparison with Similar Compounds
L-Alaninol is similar to other amino alcohols such as:
Ethanolamine: Another amino alcohol with a simpler structure, used in the production of detergents and emulsifiers.
Propanolamine: Similar to this compound but with different stereochemistry, used in the synthesis of pharmaceuticals.
Phenylalaninol: An aromatic amino alcohol used in the synthesis of chiral drugs.
This compound is unique due to its specific chiral properties and its widespread use as a chiral auxiliary in asymmetric synthesis, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2S)-2-aminopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMTJMQCTUHRP-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347737 | |
Record name | L-Alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | (S)-(+)-2-Amino-1-propanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10986 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2749-11-3 | |
Record name | L-Alaninol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2749-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminopropanol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-2-aminopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINOPROPANOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V403GH89L1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-alaninol?
A1: The molecular formula of this compound is C3H9NO, and its molecular weight is 75.11 g/mol.
Q2: How can this compound be spectroscopically characterized?
A2: this compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR provides information about the connectivity and environment of atoms within the molecule, while MS allows for the determination of the molecular weight and fragmentation pattern. [, ]
Q3: Is this compound soluble in water?
A3: Yes, this compound is highly soluble in water. []
Q4: What is the biological relevance of this compound?
A4: this compound is a constituent of glycopeptidolipids (GPLs), which are important cell surface antigens found in mycobacteria. These GPLs are implicated in the pathogenesis of opportunistic infections caused by the Mycobacterium avium complex. [, ]
Q5: Can bacteria utilize this compound as a carbon source?
A5: Yes, certain Pseudomonas species can utilize this compound as their sole carbon source. These bacteria possess specific metabolic pathways to degrade this compound. []
Q6: What are the key steps in the bacterial degradation pathway of this compound?
A6: In Pseudomonas sp. strain KIE171, this compound is first oxidized to L-2-aminopropionaldehyde, likely by an alcohol dehydrogenase. This aldehyde can be further oxidized to L-alanine or deaminated to propionaldehyde. Subsequent steps involve aldehyde dehydrogenase activity to yield either L-alanine or propionic acid, which enter central metabolism. []
Q7: Are there any known inhibitors of this compound metabolizing enzymes?
A7: Yes, D-β-aminoglutaryl-L-alanine, a beta-amino acid isomer of the natural substrate L-γ-glutamyl-L-alanine, has been shown to inhibit γ-glutamylcyclotransferase, an enzyme involved in this compound metabolism. Interestingly, reducing the alanyl alpha-carboxyl group of the inhibitor to a hydroxyl group, forming D-β-aminoglutaryl-L-alaninol, reduces its inhibitory potency. [, ]
Q8: How is this compound synthesized?
A8: this compound can be synthesized from L-alanine through several methods: * Catalytic hydrogenation: This involves the reduction of L-alanine using a catalyst like Ru/C under high hydrogen pressure. [, ] * Reduction of L-alanine esters: L-alanine esters can be reduced using lithium aluminum hydride to yield this compound. [] * From (S)-1-Methoxy-2-propylamine: this compound can be synthesized from (S)-1-methoxy-2-propylamine via its hydrochloride salt. []
Q9: Can this compound be used as a chiral building block?
A9: Yes, this compound serves as a versatile chiral building block for synthesizing various compounds, including chiral ligands for asymmetric catalysis. []
Q10: How does the chirality of this compound affect its applications?
A10: The chirality of this compound is crucial in applications where stereochemistry plays a significant role, such as in the synthesis of chiral catalysts, pharmaceuticals, and other bioactive compounds. [, ]
Q11: What are some examples of chiral ligands derived from this compound?
A11: C2-symmetric bicyclic guanidinates based on 1,5,7-triazabicyclo[4.4.0]dec-5-ene can be synthesized using this compound as a chiral precursor. These ligands have potential applications in high- and mid-valent early transition metal chemistry. []
Q12: How does this compound contribute to asymmetric polymerization?
A12: Chiral phenylacetylenes containing an this compound residue and two hydroxymethyl groups can undergo asymmetric polymerization. The chirality of this compound influences the helical sense (right- or left-handed) of the resulting polymers, impacting their properties. [, ]
Q13: Can this compound be used as a catalyst?
A13: Yes, this compound and its derivatives, like L-leucinol, can act as chiral catalysts in enantioselective reactions, such as the aldol reaction between isatin and acetone. []
Q14: What is the proposed mechanism for the L-leucinol-catalyzed aldol reaction?
A14: Mechanistic studies suggest that L-leucinol catalyzes the formation of a reactive syn-enamine intermediate from isatin and acetone. This enamine then reacts with another molecule of isatin to yield the aldol product with high enantioselectivity. The chirality of L-leucinol directs the stereochemical outcome of the reaction. []
Q15: How is this compound quantified?
A15: High-performance liquid chromatography (HPLC) with photodiode array detection (PAD) is a commonly used method for quantifying this compound. Pre-column derivatization can be employed to enhance detection sensitivity. []
Q16: Are there alternative methods for analyzing this compound in complex mixtures?
A16: Yes, mass spectrometry techniques like MALDI-TOF and ESI-MS are valuable for analyzing this compound-containing molecules, such as GPLs, in complex mixtures. These techniques provide information about molecular weight, fragmentation patterns, and structural details. [, , ]
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